1-Methyl-5-(methylthio)-1H-benzo[d]imidazol-2-amine
Description
1-Methyl-5-(methylthio)-1H-benzo[d]imidazol-2-amine is a heterocyclic compound featuring a benzimidazole core with methyl and methylthio substituents.
Properties
Molecular Formula |
C9H11N3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
1-methyl-5-methylsulfanylbenzimidazol-2-amine |
InChI |
InChI=1S/C9H11N3S/c1-12-8-4-3-6(13-2)5-7(8)11-9(12)10/h3-5H,1-2H3,(H2,10,11) |
InChI Key |
PXTSXAFDWYCBJM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)SC)N=C1N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-5-(methylthio)-1H-benzo[d]imidazol-2-amine typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization and introduction of the methylthio group. Common synthetic routes include:
Condensation and Cyclization: The initial step involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole ring.
Methylation and Thiolation:
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Methyl-5-(methylthio)-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its corresponding amine derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major products formed from these reactions include sulfoxides, sulfones, and substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 1-Methyl-5-(methylthio)-1H-benzo[d]imidazol-2-amine exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Properties
The compound has been evaluated for its anticancer activity, particularly against various cancer cell lines such as colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancers. In vitro studies demonstrated that certain derivatives of this compound possess notable cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents . The mechanism involves the inhibition of specific enzymes and modulation of cellular signaling pathways, which are critical in cancer proliferation.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for further research in inflammatory disease treatment.
Biological Studies
Enzyme Inhibition
The compound is utilized in studies focusing on enzyme inhibition. Its ability to bind to active sites of various enzymes can provide insights into enzyme mechanisms and the development of enzyme inhibitors for therapeutic purposes.
Receptor Binding Studies
Research involving receptor binding has shown that this compound can interact with cellular receptors, influencing signaling pathways that regulate cell growth and survival. This property is particularly relevant in the context of cancer therapy, where modulation of receptor activity can lead to reduced tumor growth .
Industrial Applications
Synthesis of Dyes and Pigments
In industrial chemistry, this compound is employed in the synthesis of dyes and pigments. Its unique chemical structure allows it to serve as an intermediate in producing various colorants used in textiles and coatings.
Case Study 1: Anticancer Activity
A study published in the International Journal of Molecular Sciences evaluated several derivatives of this compound for their cytotoxic effects against cancer cell lines. The results indicated that some derivatives exhibited significant activity with low IC50 values, highlighting their potential as new anticancer agents .
Case Study 2: Antimicrobial Efficacy
Another research effort investigated the antimicrobial properties of this compound against multi-drug resistant bacterial strains. The findings revealed that it could inhibit bacterial growth effectively, suggesting its utility in developing new antibiotics .
Mechanism of Action
The mechanism of action of 1-Methyl-5-(methylthio)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signaling pathways and exerting therapeutic effects .
Comparison with Similar Compounds
1-Methyl-5-(methylthio)-1H-benzo[d]imidazol-2-amine can be compared with other benzimidazole derivatives, such as:
Benzimidazole: The parent compound, known for its broad-spectrum biological activities.
2-Methylbenzimidazole: Similar structure but lacks the methylthio group, resulting in different biological properties.
5-Methylthio-2-aminobenzimidazole: Similar structure but lacks the methyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-Methyl-5-(methylthio)-1H-benzo[d]imidazol-2-amine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by various research findings.
Chemical Structure and Synthesis
The compound belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring system. The methylthio group at the 5-position and the methyl group at the 1-position contribute to its unique properties.
Synthesis Overview
The synthesis of this compound typically involves:
- Condensation Reactions : Starting from o-phenylenediamine and appropriate reagents to form the benzimidazole core.
- Methylation : Using methylating agents to introduce the methyl groups at specific positions.
Anticancer Properties
Research indicates that derivatives of benzimidazole compounds exhibit significant anticancer activity. For instance, a study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and melanoma (A375) cells. The mechanism of action often involves the induction of apoptosis through pathways involving reactive oxygen species (ROS) and DNA damage responses .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 5.35 | Induces apoptosis via ROS generation |
| Related Benzimidazole Derivative | A375 | 26.09 | DNA damage leading to cell cycle arrest |
Acrosin Inhibition
Another notable biological activity is the inhibition of acrosin, an enzyme involved in sperm maturation. Studies have shown that certain derivatives exhibit potent acrosin inhibitory activity, with IC50 values significantly lower than standard controls . This suggests potential applications in reproductive health and contraception.
Study on Anticancer Activity
In a recent study, this compound was evaluated for its effects on the cell cycle in T-47D breast cancer cells. Treatment with this compound resulted in an increase in the S-phase population from 14% to 18%, indicating an interference with DNA replication processes .
Acrosin Inhibition Study
A series of methyl-substituted benzimidazoles were synthesized and tested for their acrosin inhibitory activities. Among these, one derivative displayed an IC50 value of , highlighting its potential as a novel class of acrosin inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
